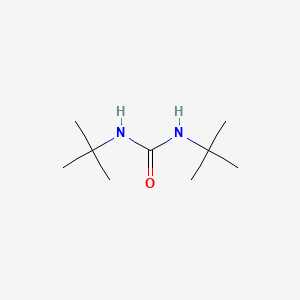

Urea, N,N'-bis(1,1-dimethylethyl)-

Description

The exact mass of the compound Urea, N,N'-bis(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Urea, N,N'-bis(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N,N'-bis(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-ditert-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSABLXKFAPKFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201519 | |

| Record name | Urea, N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-24-3 | |

| Record name | N,N'-Bis(1,1-dimethylethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-Butylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(1,1-dimethylethyl)urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY7ZU2UHY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Urea derivatives are known to interact with various biological targets, depending on their specific structures and functional groups.

Mode of Action

N,N’-di(tert-butyl)urea is synthesized by treating primary amides with phenyliodine diacetate in the presence of an ammonia source. This transformation involves a nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide. The bulky tert-butyl groups play key roles in facilitating the formation of macrocycles.

Biochemical Pathways

Urea derivatives can influence various biochemical pathways depending on their specific structures and functional groups.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N’-di(tert-butyl)urea. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Biological Activity

Urea, N,N'-bis(1,1-dimethylethyl)-, also known as bis(1,1-dimethylethyl)urea, is a compound of significant interest in biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Urea derivatives are synthesized through various methods, primarily involving nucleophilic addition reactions with isocyanates. The synthesis of Urea, N,N'-bis(1,1-dimethylethyl)- typically involves the reaction of isocyanates with amines under controlled conditions. The chemical structure allows for significant interactions with biomolecules due to the presence of nitrogen and carbonyl functional groups.

The biological activity of Urea, N,N'-bis(1,1-dimethylethyl)- is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to proteins and enzymes, potentially altering their activity. The exact molecular pathways involved are still being elucidated but may include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: It could affect receptor activity, leading to changes in cellular signaling.

- Gene Expression: Urea derivatives have been shown to influence gene expression related to various cellular processes.

Biological Activity and Research Findings

Research indicates that Urea, N,N'-bis(1,1-dimethylethyl)- exhibits a range of biological activities:

- Antimicrobial Activity: Studies have demonstrated that certain urea derivatives possess antimicrobial properties against various pathogens. For instance, compounds similar to Urea, N,N'-bis(1,1-dimethylethyl)- have shown effectiveness against bacterial strains in vitro.

- Anti-inflammatory Effects: Research has suggested that urea derivatives can modulate inflammatory responses. In animal models, administration of these compounds has resulted in decreased levels of pro-inflammatory cytokines.

- Neuroprotective Properties: Some studies have explored the neuroprotective effects of urea derivatives. They may protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of Urea derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that Urea, N,N'-bis(1,1-dimethylethyl)- exhibited significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving rat models of inflammation induced by carrageenan injection, treatment with Urea, N,N'-bis(1,1-dimethylethyl)- resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of TNF-α and IL-6 in treated animals.

Data Table: Summary of Biological Activities

Scientific Research Applications

Introduction to Urea, N,N'-bis(1,1-dimethylethyl)-

Urea, N,N'-bis(1,1-dimethylethyl)-, commonly known as 1,3-Di-tert-butylurea, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. With the molecular formula and a molecular weight of approximately 172.27 g/mol, this compound is characterized by its bulky tert-butyl groups that influence its reactivity and solubility.

Medicinal Chemistry

Urea derivatives are pivotal in drug discovery and medicinal chemistry. Urea, N,N'-bis(1,1-dimethylethyl)- has been explored for its potential as a scaffold in the development of various pharmaceutical agents. Notably:

- Inhibitors of Soluble Epoxide Hydrolase : Research indicates that urea derivatives can serve as effective inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism. The urea moiety mimics the transition state during enzymatic reactions, establishing strong hydrogen bonding interactions that enhance inhibitory activity .

- Cytokine-Mediated Signaling Disruption : The compound has shown promise in disrupting cytokine signaling pathways, which are critical in inflammatory responses. Modifications to the urea structure can enhance solubility and bioavailability, making it a candidate for therapeutic applications in inflammatory diseases .

Material Science

Urea, N,N'-bis(1,1-dimethylethyl)- is also utilized in material science:

- Polymer Production : The compound serves as an intermediate in synthesizing various polymers and liquid-crystalline materials. Its steric properties allow for the formation of unique polymer architectures that can be tailored for specific applications.

- Dyes and Agrochemicals : In industrial applications, this urea derivative is employed in producing dyes and agrochemicals, where its chemical stability and reactivity are advantageous.

Biochemical Research

Urea derivatives play a significant role in biochemical research:

- Proteomics : The compound is utilized as a biochemical reagent in proteomics studies, aiding in the analysis of protein structures and functions.

- Drug Design : Urea-based compounds are frequently explored for their ability to interact with biological targets, making them essential in rational drug design processes .

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

In a recent study on sEH inhibitors, urea derivatives were synthesized and evaluated for their binding affinity to the enzyme. The presence of the urea moiety was found to be crucial for mimicking the transition state of the reaction catalyzed by sEH. The study demonstrated that modifications to the urea structure could significantly enhance inhibitory potency and selectivity against sEH, highlighting its potential for treating cardiovascular diseases .

Case Study 2: Development of Anti-inflammatory Agents

Research focused on developing anti-inflammatory agents has identified urea derivatives as promising candidates. By modifying the structure of N,N'-bis(1,1-dimethylethyl)-urea, researchers achieved improved solubility and bioactivity. One derivative demonstrated a notable increase in efficacy against cytokine-mediated inflammation compared to traditional anti-inflammatory drugs .

Preparation Methods

Traditional Sulfuric Acid-Catalyzed Alkylation of Urea

The most well-documented method for synthesizing N,N'-di-tert-butylurea involves the direct alkylation of urea with tert-butanol in the presence of concentrated sulfuric acid. This approach leverages the Brønsted acid catalysis to facilitate nucleophilic substitution at the urea nitrogen atoms.

Reaction Mechanism and Conditions

Urea reacts with two equivalents of tert-butanol under ice-cooled conditions (20–25°C) in the presence of concentrated sulfuric acid. The acid protonates the hydroxyl group of tert-butanol, converting it into a better-leaving group (water) and enabling the tert-butyl cation to form. The lone pair on urea’s nitrogen atoms attacks the electrophilic tert-butyl carbon, resulting in sequential alkylation. The reaction is highly exothermic, necessitating controlled temperature conditions to prevent side reactions such as oligomerization or over-alkylation.

Purification and Characterization

The crude product often contains impurities such as unreacted urea, mono-alkylated intermediates, or N,N'-di-tert-butyl urea byproducts. Purification involves recrystallization from hot water or 95% aqueous ethanol, leveraging the differential solubility of the target compound and impurities. For instance, N,N'-di-tert-butylurea crystallizes as long needles or plates upon cooling, while byproducts remain dissolved or are filtered off. Final drying under vacuum over desiccants like potassium hydroxide ensures the removal of residual solvents.

Table 1: Key Parameters for Sulfuric Acid-Catalyzed Synthesis

| Parameter | Value/Range |

|---|---|

| Urea:tert-butanol ratio | 1:2 (molar) |

| Catalyst | Concentrated H₂SO₄ |

| Temperature | 20–25°C (ice-cooled) |

| Reaction Time | Not specified (≤24 hours) |

| Purification | Recrystallization (H₂O/EtOH) |

| Yield | Not reported |

| Purity | >95% (post-recrystallization) |

Alternative Alkylation Strategies

Use of tert-Butyl Isocyanate

Reacting tert-butyl isocyanate with tert-butylamine could theoretically yield N,N'-di-tert-butylurea. However, this method risks forming polymeric ureas due to the high reactivity of isocyanates, necessitating precise stoichiometric control and low-temperature conditions.

Critical Analysis of Methodologies

Yield and Scalability Challenges

The sulfuric acid-catalyzed method, while straightforward, lacks reported yields in available literature. Scalability is further hindered by the exothermic nature of the reaction and the need for extensive purification. In contrast, carbodiimide hydrolysis offers better selectivity but requires multi-step synthesis and hazardous reagents.

Purity and Byproduct Management

The primary impurity in traditional synthesis is mono-alkylated urea, which is removed via recrystallization. Gas chromatography (GC) and nuclear magnetic resonance (NMR) analyses confirm purity, with characteristic peaks for tert-butyl groups (e.g., δ 1.45–1.55 ppm in $$ ^1\text{H} $$-NMR).

Q & A

Basic: What are the standard synthetic routes for Urea, N,N'-bis(1,1-dimethylethyl)-, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves the reaction of urea derivatives with tert-butyl groups introduced via protecting agents like di-tert-butyl dicarbonate (Boc₂O). For example:

- Step 1 : React urea with Boc₂O in the presence of a base (e.g., DMAP or triethylamine) to protect amine groups .

- Step 2 : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance Boc group incorporation .

- Yield Optimization : Monitor reaction progress via TLC or NMR. Impurities from incomplete protection can be minimized by stoichiometric excess of Boc₂O (1.2–1.5 eq) and extended reaction times (12–24 hrs) .

Basic: What spectroscopic methods are most effective for confirming the structure of Urea, N,N'-bis(1,1-dimethylethyl)-?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.3 ppm for ¹H; δ ~28–30 ppm for quaternary carbons) and urea NH signals (δ ~5–6 ppm, broad if unsubstituted) .

- FT-IR : Confirm urea carbonyl stretch (~1640–1680 cm⁻¹) and absence of primary amine N-H (~3300 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Verify molecular ion [M+H]⁺ at m/z 188.2 (C₉H₂₀N₂O) and fragmentation patterns (e.g., loss of tert-butyl groups) .

Advanced: How does steric hindrance from tert-butyl groups influence the reactivity of this urea derivative in coordination chemistry?

Answer:

The bulky tert-butyl groups:

- Limit Coordination Modes : Steric shielding reduces accessibility to metal centers, favoring monodentate over chelating binding .

- Modulate Ligand Stability : In platinum complexes (e.g., ), tert-butyl substituents enhance kinetic inertness but may reduce catalytic turnover due to restricted substrate approach .

- Experimental Validation : Compare reaction rates with less hindered analogs (e.g., methyl-substituted urea) using kinetic studies or X-ray crystallography .

Advanced: Are there contradictions in reported thermodynamic stability data for this compound, and how can they be resolved?

Answer:

Discrepancies in stability may arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) exhibit varying melting points. Use DSC to characterize phase transitions .

- Degradation Pathways : Hydrolysis of urea bonds under acidic/alkaline conditions can skew stability assays. Perform accelerated aging studies (40–60°C, 75% RH) with HPLC monitoring .

- Computational Modeling : Apply DFT to predict bond dissociation energies (e.g., C-N vs. C-O) and correlate with experimental TGA data .

Safety: What precautions are recommended for handling Urea, N,N'-bis(1,1-dimethylethyl)- given limited toxicological data?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles .

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) if used in biological studies .

Advanced: How is this urea derivative applied in designing supramolecular systems?

Answer:

The urea moiety enables:

- Hydrogen-Bond Networks : Acts as a hydrogen-bond donor/acceptor in host-guest systems (e.g., anion recognition via NH···anion interactions) .

- Macrocyclic Templates : Incorporation into ligands for metal-organic frameworks (MOFs) enhances structural rigidity (see for tert-butyl-functionalized macrocycles) .

- Methodology : Characterize supramolecular assemblies using X-ray diffraction and isothermal titration calorimetry (ITC) .

Basic: What purification strategies are effective for isolating Urea, N,N'-bis(1,1-dimethylethyl)-?

Answer:

- Recrystallization : Use hexane/ethyl acetate (3:1) to remove Boc-protection byproducts .

- Column Chromatography : Employ silica gel with gradient elution (5–20% ethyl acetate in hexane) for high-purity isolation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar impurities .

Advanced: Can this compound serve as a precursor for photoactive materials, and what challenges exist?

Answer:

Potential applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.